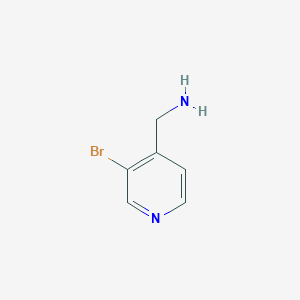

(3-Bromopyridin-4-YL)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(3-Bromopyridin-4-YL)methanamine”, also known as BPyM, is a chemical compound that belongs to the family of pyridine derivatives. It has a molecular formula of C6H7BrN2 and a molecular weight of 187.04 .

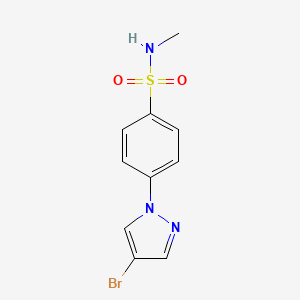

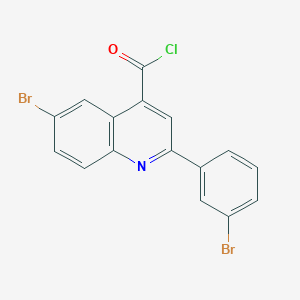

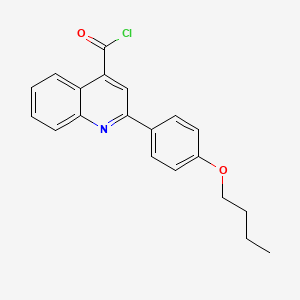

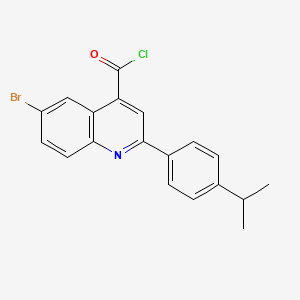

Molecular Structure Analysis

The molecular structure of “(3-Bromopyridin-4-YL)methanamine” consists of a pyridine ring with a bromine atom at the 3rd position and a methanamine group at the 4th position . The exact structure can be found in the MOL file with the MDL Number: MFCD11100729 .Physical And Chemical Properties Analysis

“(3-Bromopyridin-4-YL)methanamine” has a predicted boiling point of 265.4±25.0 °C and a predicted density of 1.574±0.06 g/cm3 . The compound should be stored in an inert atmosphere at room temperature . The predicted pKa value is 6.70±0.29 .Scientific Research Applications

Synthesis and Biological Evaluation

- A derivative, synthesized from (3-(5-bromopyridin-2-yl) azetidin-3-yl) methanamine, was evaluated for antibacterial and antifungal activity, showing acceptable results (Rao, Prasad, & Rao, 2013).

Chemical Reactions and Detection Applications

- Reactions between 2,3-dibromonaphthalene-1,4-dione and pyridyl amines, including a derivative of (3-Bromopyridin-4-YL)methanamine, led to compounds effective in selectively detecting Hg and Ni ions (Aggrwal et al., 2021).

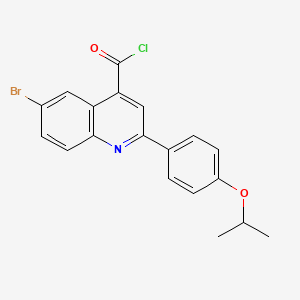

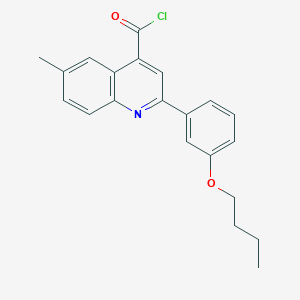

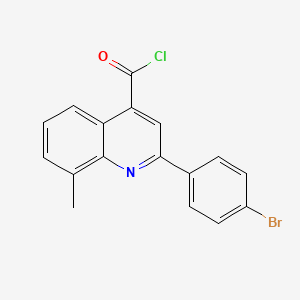

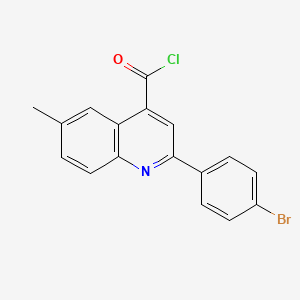

Antimicrobial Activities of Quinoline Derivatives

- Synthesized derivatives of methanamine, including (3-Bromopyridin-4-YL)methanamine, exhibited moderate to very good antibacterial and antifungal activities (Thomas, Adhikari, & Shetty, 2010).

Synthesis and Spectroscopic Characterization

- Compounds such as 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine, synthesized through a specific route, were characterized using various spectroscopic techniques (Shimoga, Shin, & Kim, 2018).

Antidepressant-like Activity

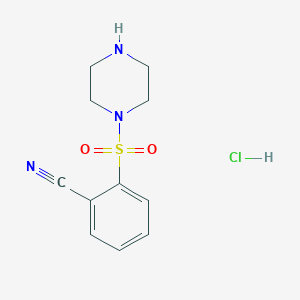

- Novel derivatives of (3-Bromopyridin-4-YL)methanamine were designed as serotonin 5-HT1A receptor-biased agonists, displaying significant antidepressant-like activity in preliminary studies (Sniecikowska et al., 2019).

Antimicrobial and Anticancer Activities

- Metal complexes synthesized from derivatives of (3-Bromopyridin-4-YL)methanamine displayed promising results in both antimicrobial and anticancer assays (Preethi, Jayaprakash, Rani, & Vijayakumar, 2021).

Application in Transfer Hydrogenation Reactions

- Quinazoline-based ruthenium complexes, synthesized from derivatives of (3-Bromopyridin-4-YL)methanamine, showed excellent efficacy in transfer hydrogenation reactions (Karabuğa, Bars, Karakaya, & Gümüş, 2015).

Photo-induced Oxidation in Iron Complexes

- Iron complexes including derivatives of (3-Bromopyridin-4-YL)methanamine underwent photo-induced oxidation, enhancing the rate of electron transfer to oxygen, and indicating potential applications in photochemistry and catalysis (Draksharapu, Li, Roelfes, & Browne, 2012).

Safety and Hazards

The compound is classified under the GHS07 hazard class with the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures in case of ingestion or skin contact .

properties

IUPAC Name |

(3-bromopyridin-4-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c7-6-4-9-2-1-5(6)3-8/h1-2,4H,3,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCDOXSAQHKFABB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1CN)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00677211 |

Source

|

| Record name | 1-(3-Bromopyridin-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

887581-41-1 |

Source

|

| Record name | 1-(3-Bromopyridin-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.